2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
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Description
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Mechanism of Action
Target of Action
Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .
Mode of Action
Febuxostat Impurity 14 selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .
Pharmacokinetics
Febuxostat Impurity 14 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .
Result of Action
The primary result of Febuxostat Impurity 14’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .
Action Environment
The action, efficacy, and stability of Febuxostat Impurity 14 can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat
Biological Activity
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Isobutoxy group : Contributes to lipophilicity and potential interactions with biological membranes.
- Methylthiazole moiety : Known for its biological significance, particularly in antimicrobial and antitumor activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzonitrile derivatives. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Thiazole Derivative | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to reduce the secretion of pro-inflammatory cytokines in stimulated macrophages.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
IL-6 | 1500 | 800 |
TNF-α | 1200 | 600 |
Case Studies
- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs.
- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that the compound exhibited selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses.
Properties
IUPAC Name |
2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKORPTGMXHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.